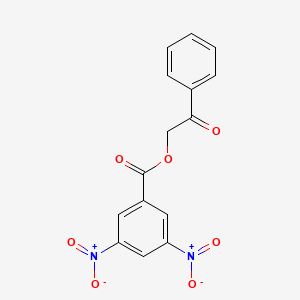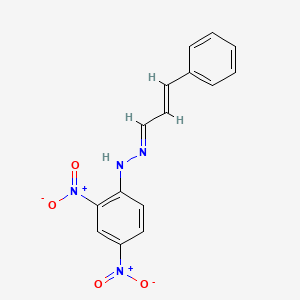
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C15H10N2O7 It is a derivative of benzoic acid and features both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-Oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the synthesis may be optimized using microwave-assisted techniques and ionic liquids to enhance reaction rates and yields while adhering to green chemistry principles . This method reduces the production of hazardous by-products and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: Amino derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.
Scientific Research Applications
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Its derivatives have been studied for their potential antifungal and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester bond can also be hydrolyzed, releasing active components that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzoate: Similar in structure but with nitro groups at different positions.
3,5-Dinitrobenzamide: Contains an amide group instead of an ester group.
Uniqueness
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is unique due to its combination of nitro and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H10N2O7 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
phenacyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c18-14(10-4-2-1-3-5-10)9-24-15(19)11-6-12(16(20)21)8-13(7-11)17(22)23/h1-8H,9H2 |
InChI Key |
GNRJHGRESCWDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)

![ethyl (5E)-2-methyl-5-(naphthalen-1-ylimino)-7-nitro-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15015610.png)
![(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15015612.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B15015619.png)
![2-[(2-methylphenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B15015630.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015631.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B15015636.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15015638.png)
![3,4-dibromo-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15015645.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15015650.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15015654.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15015666.png)
![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate](/img/structure/B15015679.png)
